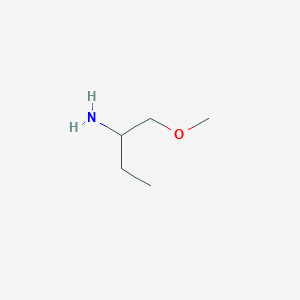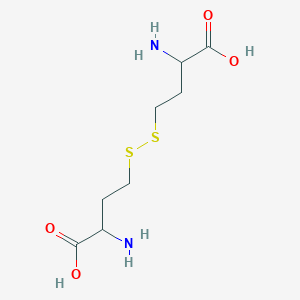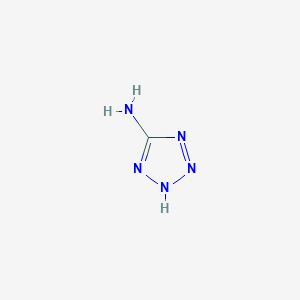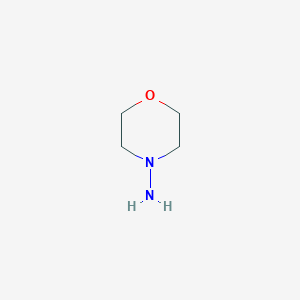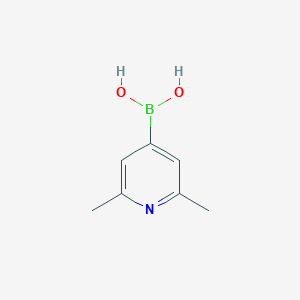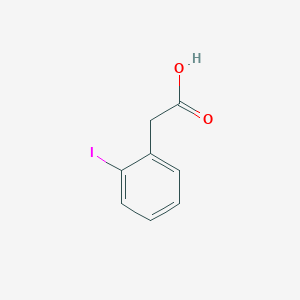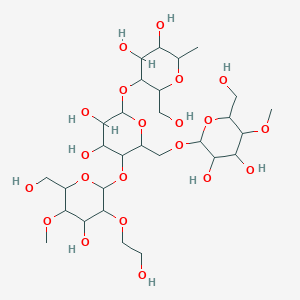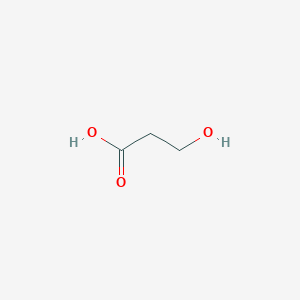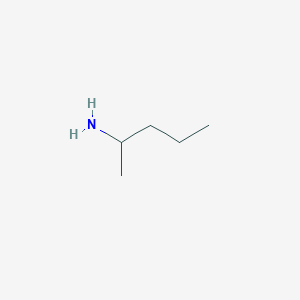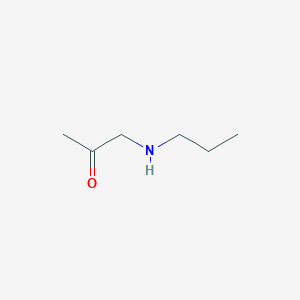
1-(Propylamino)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Propylamino)propan-2-one, also known as PAPP, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of ketone compounds and is structurally similar to amphetamines. PAPP has been used in various research studies due to its unique chemical properties and potential applications in the field of medicine and biochemistry.
Mécanisme D'action
1-(Propylamino)propan-2-one acts as a central nervous system stimulant and has been shown to increase the release of neurotransmitters such as dopamine and norepinephrine. This mechanism of action is similar to that of amphetamines, which are also central nervous system stimulants.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1-(Propylamino)propan-2-one are still being studied. However, research has shown that it can increase energy levels, improve cognitive function, and enhance mood. 1-(Propylamino)propan-2-one has also been studied for its potential use in the treatment of various medical conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(Propylamino)propan-2-one in lab experiments is its relatively low cost and ease of synthesis. Additionally, its unique chemical properties make it a useful tool for studying the mechanisms of action of various compounds. However, there are also limitations to using 1-(Propylamino)propan-2-one in lab experiments. For example, its effects on the human body are not fully understood, and there is limited information on its long-term effects.
Orientations Futures
There are several future directions for research on 1-(Propylamino)propan-2-one. One potential application is its use in the development of new drugs for the treatment of various medical conditions. Additionally, further research is needed to fully understand the mechanisms of action of 1-(Propylamino)propan-2-one and its effects on the human body. This could lead to the development of new treatments for conditions such as ADHD and narcolepsy. Overall, 1-(Propylamino)propan-2-one is a promising compound that has the potential to contribute to significant advancements in the fields of medicine and biochemistry.
Méthodes De Synthèse
1-(Propylamino)propan-2-one can be synthesized through a chemical process known as reductive amination. In this process, propanone is reacted with propylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is 1-(Propylamino)propan-2-one. This synthesis method is relatively simple and cost-effective, making it a popular choice for researchers.
Applications De Recherche Scientifique
1-(Propylamino)propan-2-one has been used in various scientific research studies, including neuropharmacology, biochemistry, and medicinal chemistry. Its unique chemical properties make it a useful tool in studying the mechanisms of action of various compounds and their effects on the human body.
Propriétés
Numéro CAS |
135644-36-9 |
|---|---|
Nom du produit |
1-(Propylamino)propan-2-one |
Formule moléculaire |
C6H13NO |
Poids moléculaire |
115.17 g/mol |
Nom IUPAC |
1-(propylamino)propan-2-one |
InChI |
InChI=1S/C6H13NO/c1-3-4-7-5-6(2)8/h7H,3-5H2,1-2H3 |
Clé InChI |
QZMSIFNIJWDHBC-UHFFFAOYSA-N |
SMILES |
CCCNCC(=O)C |
SMILES canonique |
CCCNCC(=O)C |
Synonymes |
2-Propanone, 1-(propylamino)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B145803.png)
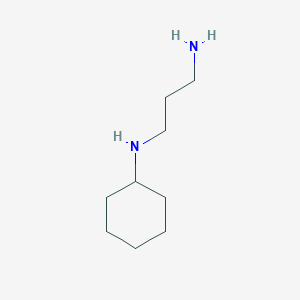
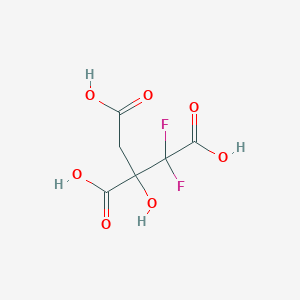
![2-(1,3-Benzodioxol-5-yl)-4,9-dihydrocyclohepta[b]pyran-4,9-dione](/img/structure/B145810.png)
